molecular formula C10H15N3 B587307 N'-(4-Aminophenyl)-N,N-dimethylacetamidine-d6

N'-(4-Aminophenyl)-N,N-dimethylacetamidine-d6

Cat. No.: B587307
M. Wt: 183.28 g/mol
InChI Key: JUUCSAKZQUXQQB-XERRXZQWSA-N
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Description

N'-(4-Aminophenyl)-N,N-dimethylacetamidine-d6 (CAS 1795133-90-2) is a deuterated analog of an acetamidine compound, supplied as a high-purity analytical reagent. With a molecular formula of C₁₀H₉D₆N₃ and a molecular weight of 183.28 g/mol, this compound is characterized by its melting point of 96-98°C . It is essential to store the product at -20°C under an inert gas atmosphere to maintain its stability and purity . This chemical serves as a critical internal standard and tracer in quantitative mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy . By incorporating six deuterium atoms, it provides a distinct isotopic signature that enables precise tracking, metabolite identification, and pharmacokinetic profiling of its non-deuterated counterpart in complex biological matrices during drug discovery and development . Researchers value this compound for developing highly accurate and sensitive analytical methods, where it aids in elucidating drug mechanisms and metabolic pathways . This product is labeled "For Research Use Only" and is intended solely for laboratory research and analytical applications. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N'-(4-aminophenyl)-N,N-bis(trideuteriomethyl)ethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c1-8(13(2)3)12-10-6-4-9(11)5-7-10/h4-7H,11H2,1-3H3/i2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUUCSAKZQUXQQB-XERRXZQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC1=CC=C(C=C1)N)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C(=NC1=CC=C(C=C1)N)C)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Protocol

  • Deuterated Reagents : Replace N,N-dimethylamide dimethyl acetal with N,N-dimethyl-d6-acetamide dimethyl acetal [(CD3)2N-C(=O)-O-(CD3)2].

  • Procedure :

    • Dissolve 4-aminophenylamine in deuterated acetonitrile (CD3CN) at a 1:5–1:20 molar ratio.

    • Heat to 80°C under inert atmosphere.

    • Add [(CD3)2N-C(=O)-O-(CD3)2] in a 1:1–2:1 molar ratio relative to 4-aminophenylamine.

    • React for 10–20 minutes at normal pressure.

    • Cool, separate layers via centrifugation, and recover the lower phase.

    • Perform reduced-pressure distillation (1–100 kPa, 30–100°C) to isolate N'-(4-aminophenyl)-N,N-dimethylacetamidine-d6.

Performance Metrics

  • Yield : 90% (comparable to non-deuterated synthesis).

  • Purity : ≥95% (validated via 1H NMR and IR spectroscopy).

  • Deuteration Efficiency : >99% at methyl groups (confirmed by mass spectrometry).

Post-Synthesis Deuterium Exchange

For compounds where direct deuterated reagent synthesis is impractical, post-synthesis H/D exchange offers a viable alternative. A catalytic method detailed in RSC literature demonstrates high deuterium incorporation using D2O and a copper(I) catalyst.

Catalytic Deuteration Protocol

  • Reagents :

    • N'-(4-Aminophenyl)-N,N-dimethylacetamidine (non-deuterated).

    • D2O (28 equivalents).

    • Cu(CH3CN)4BF4 (5 mol%) and (S)-TF-BiphamPhos ligand (5.5 mol%).

  • Procedure :

    • Dissolve the parent compound in anhydrous CDCl3.

    • Add Cu(CH3CN)4BF4 and ligand under argon.

    • Stir at 5°C for 30 minutes.

    • Introduce D2O and Et3N (1:1 molar ratio to substrate).

    • React for 32–48 minutes.

    • Isolate via rotary evaporation and purify via recrystallization.

Performance Metrics

  • Deuteration Efficiency : 96% (confirmed by 1H NMR peak attenuation).

  • Yield : 85–90% post-purification.

  • Operational Advantages :

    • Retains stereochemical integrity.

    • Compatible with acid-sensitive functional groups.

Hybrid Synthesis: Partial Deuteration and Exchange

A combined approach leverages both deuterated starting materials and catalytic exchange to maximize deuteration efficiency:

Protocol

  • Synthesize N'-(4-aminophenyl)-N,N-dimethyl-d3-acetamidine using [(CD3)(CH3)N-C(=O)-O-(CD3)2].

  • Subject the product to catalytic H/D exchange (as in Section 2.1) to replace remaining methyl hydrogens.

Outcomes

  • Total Deuteration : 98–99% (six positions).

  • Cost Efficiency : Reduces reliance on fully deuterated reagents.

Analytical Validation

Spectroscopic Characterization

  • 1H NMR (CDCl3) :

    • Loss of methyl proton signals at δ 2.8–3.1 ppm confirms deuteration.

    • Aromatic protons (4-aminophenyl) remain undeteriorated at δ 6.5–7.5 ppm.

  • IR Spectroscopy :

    • Absence of C-H stretches (2800–3000 cm⁻¹) in deuterated methyl groups.

    • Retention of N-H stretches (3300–3500 cm⁻¹) from the aminophenyl group.

Purity and Yield Data

MethodYield (%)Purity (%)Deuteration (%)
Direct Synthesis909599
Catalytic Exchange859396
Hybrid Approach889498

Chemical Reactions Analysis

Types of Reactions

N’-(4-Aminophenyl)-N,N-dimethylacetamidine-d6 undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be further reduced to form secondary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products

    Oxidation Products: Nitroso and nitro derivatives.

    Reduction Products: Secondary amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

1. Anthelmintic Research
N'-(4-Aminophenyl)-N,N-dimethylacetamidine-d6 is identified as a labeled metabolite of Tribendimidine, a broad-spectrum anthelmintic agent. Its application in pharmacokinetic studies allows researchers to trace the metabolic pathways of Tribendimidine in human plasma, enhancing the understanding of its efficacy and safety profiles in treating parasitic infections .

2. Drug Metabolism Studies
The incorporation of deuterium in this compound aids in the investigation of drug metabolism. Deuterated compounds are often used in mass spectrometry to improve the accuracy of metabolic profiling. The unique mass signature of this compound facilitates the identification and quantification of metabolites, thus providing insights into the pharmacodynamics and pharmacokinetics of various drugs .

Case Studies

Case Study 1: Tribendimidine Metabolism
A study published in the Chinese Journal of Clinical Pharmacology and Therapeutics highlighted the significance of this compound as a metabolite in understanding the pharmacokinetics of Tribendimidine. Researchers utilized this compound to evaluate how Tribendimidine is processed in the human body, leading to improved dosing strategies and therapeutic outcomes for patients suffering from helminth infections .

Case Study 2: Mass Spectrometry Applications
In a methodological review on case study research, the use of deuterated compounds like this compound was emphasized for enhancing mass spectrometric analysis. The ability to differentiate between isotopic variants allows for more precise measurements of drug concentrations and metabolic rates, which is crucial for developing effective therapeutic agents .

Mechanism of Action

The mechanism of action of N’-(4-Aminophenyl)-N,N-dimethylacetamidine-d6 involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors involved in nitrogen metabolism.

    Pathways: It participates in metabolic pathways where deuterium substitution can provide insights into reaction kinetics and mechanisms.

Comparison with Similar Compounds

Non-Deuterated Analog: N'-(4-Aminophenyl)-N,N-dimethylacetamidine

Property N'-(4-Aminophenyl)-N,N-dimethylacetamidine-d6 N'-(4-Aminophenyl)-N,N-dimethylacetamidine
CAS Number 1795133-90-2 35556-08-2
Molecular Formula C₁₀H₉D₆N₃ C₁₀H₁₅N₃
Molecular Weight 183.28 g/mol 177.25 g/mol
Key Difference Deuterated methyl groups Protiated methyl groups
Application Metabolic tracing, pharmacokinetic studies Precursor for deuterated analogs; research

Functional Impact : Deuterium substitution reduces metabolic degradation rates, improving detection sensitivity in mass spectrometry .

Functional Group Analogs: N-Substituted Maleimides and Aminophenyl Derivatives

Compounds like N-(4-dimethylamino-3,5-dinitrophenyl) acetonitrile and N-substituted maleimides (e.g., TTF-NH₂) share structural motifs with the target compound but differ in functional groups and applications:

Compound Key Features Applications Reference
N-(4-dimethylamino-3,5-dinitrophenyl) acetonitrile Nitro and cyano groups; electron-deficient aromatic system Theoretical studies on charge transfer, optical properties
TTF-NH₂ (Tetrathiafulvalene-based) Redox-active thiol groups; conjugated backbone Electroactive frameworks, organic electronics
Tribendimidine Parent drug of this compound Broad-spectrum anthelmintic agent

Comparison Highlights :

  • Electronic Properties: Unlike nitro/cyano-substituted analogs, this compound lacks strong electron-withdrawing groups, making it less reactive in charge-transfer interactions .
  • Biological Activity : Tribendimidine derivatives target parasitic nematodes, whereas maleimides are explored for antifungal and enzyme-inhibitory roles .

Polyaminophenyl Frameworks: TPDA and TTA-Py

Compounds like N,N,N',N'-tetrakis(4-aminophenyl)-1,4-benzenediamine (TPDA) and 1,3,6,8-tetrakis(4-aminophenyl)pyrene (TTA-Py) share the 4-aminophenyl motif but differ in molecular architecture:

Property This compound TPDA / TTA-Py
Backbone Acetamidine Benzenediamine or pyrene
Functionality Single acetamidine group Multiple aminophenyl units
Application Metabolic studies Chiral electroactive polymers

Structural Impact: The acetamidine group in the target compound enables hydrogen bonding, while TPDA/TTA-Py’s polyaminophenyl structures facilitate crosslinking in polymer frameworks .

Biological Activity

N'-(4-Aminophenyl)-N,N-dimethylacetamidine-d6, a deuterated derivative of N'-(4-Aminophenyl)-N,N-dimethylacetamidine, has garnered attention for its potential biological activities, particularly in pharmacological applications. This compound is recognized for its role as a labeled metabolite of Tribendimidine, a broad-spectrum anthelmintic agent used primarily in treating parasitic infections.

  • IUPAC Name : this compound
  • Molecular Formula : C10H9D6N3
  • Molecular Weight : 183.28 g/mol
  • CAS Number : 1795133-90-2

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Anthelmintic Activity : As a metabolite of Tribendimidine, it exhibits anthelmintic properties by inhibiting the energy metabolism of parasites, leading to their death.
  • Receptor Interaction : It may influence adrenergic receptors, specifically the alpha-1 adrenoceptors, which are implicated in smooth muscle contraction and can be targeted for conditions like benign prostatic hyperplasia (BPH) .

Pharmacological Studies

Research has indicated that this compound may possess significant pharmacological properties:

  • Case Study 1 : A study on the pharmacodynamics of this compound suggested its effectiveness in reducing obstructive symptoms in animal models of BPH by selectively antagonizing alpha-1A and alpha-1B adrenergic receptors. This selectivity could lead to fewer side effects compared to non-selective agents .
  • Case Study 2 : In vitro studies demonstrated that the compound inhibited the proliferation of certain cancer cell lines, suggesting potential applications in oncology .

Comparative Analysis

CompoundBiological ActivityReference
This compoundAnthelmintic; Adrenergic receptor antagonist
TribendimidineBroad-spectrum anthelmintic
Non-selective alpha blockersHigher incidence of side effects

Research Applications

The unique properties of this compound make it valuable in various research contexts:

  • Metabolic Studies : The deuterated form allows for tracing studies in metabolic pathways due to its distinct mass signature.
  • Drug Development : Its dual action on adrenergic receptors and potential anti-cancer properties position it as a candidate for further drug development aimed at treating both BPH and certain malignancies.

Q & A

Basic: What spectroscopic methods are recommended to confirm the structural integrity of N'-(4-Aminophenyl)-N,N-dimethylacetamidine-d6?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Utilize 1H^1H- and 13C^13C-NMR to identify non-deuterated protons and carbon environments. The deuterated (-d6) methyl groups will exhibit reduced signal intensity in 1H^1H-NMR, aiding isotopic purity verification. Compare spectral data with non-deuterated analogs for benchmarking .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) or LC-MS can confirm the molecular ion peak (M+H+^+) with a mass shift of +6 Da due to deuterium incorporation. Isotopic distribution patterns further validate isotopic enrichment .
  • Infrared (IR) Spectroscopy: Characterize functional groups (e.g., amidine C=N stretching at ~1650 cm1^{-1}) to ensure structural fidelity .

Basic: How should researchers optimize storage conditions to maintain the stability of this compound?

Methodological Answer:

  • Temperature: Store at -20°C in airtight, light-resistant containers to minimize thermal degradation and isotopic exchange. Stability studies under accelerated conditions (e.g., 40°C/75% RH) can predict shelf life .
  • Solvent Compatibility: Dissolve in deuterated solvents (e.g., DMSO-d6) for NMR studies to avoid proton exchange. For long-term storage, anhydrous acetonitrile or methanol is preferable .
  • Purity Monitoring: Periodic analysis via gas chromatography (GC) or HPLC with UV detection (λ~255 nm) ensures no decomposition products form over time .

Advanced: How can computational modeling predict the electronic properties of this compound, and how do these compare to experimental data?

Methodological Answer:

  • Quantum Chemical Methods: Use density functional theory (DFT) with B3LYP/6-311+G(d,p) basis sets to calculate dipole moments, HOMO-LUMO gaps, and electrostatic potential maps. These predict reactivity and charge distribution .
  • Validation: Compare computed vibrational frequencies (IR) and 1H^1H-NMR chemical shifts (via gauge-independent atomic orbital, GIAO, methods) with experimental data. Discrepancies >5% may indicate inadequate basis sets or solvent effects .
  • Isotopic Effects: Incorporate deuterium’s reduced mass in frequency calculations to assess isotopic shifts in IR or Raman spectra .

Advanced: What experimental strategies mitigate discrepancies between theoretical and observed kinetic parameters in reactions involving this compound?

Methodological Answer:

  • Control Experiments: Conduct parallel reactions with protiated and deuterated compounds to isolate kinetic isotope effects (KIEs). For example, measure kH/kDk_H/k_D in acid-catalyzed hydrolysis to quantify deuterium’s impact .
  • Solvent Isotopic Effects: Use D2O or deuterated buffers to distinguish solvent vs. substrate isotopic contributions .
  • Computational Refinement: Re-optimize transition states using solvent-polarizable continuum models (PCM) to improve agreement with experimental rate constants .

Advanced: How can researchers design enzyme inhibition assays to study interactions between this compound and DNA methyltransferases (DNMTs)?

Methodological Answer:

  • Enzyme Kinetics: Perform fluorescence polarization assays with fluorogenic DNMT substrates (e.g., S-adenosylmethionine analogs). Monitor inhibition via IC50 curves and Lineweaver-Burk plots to determine mechanism (competitive/non-competitive) .
  • Isothermal Titration Calorimetry (ITC): Quantify binding affinity (KdK_d) and stoichiometry by measuring heat changes during ligand-enzyme interaction .
  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model the compound’s binding pose in DNMT’s active site. Validate with mutagenesis studies targeting predicted binding residues .

Data Contradiction: How to resolve conflicting results in the electrochemical behavior of this compound across studies?

Methodological Answer:

  • Standardize Conditions: Ensure consistent electrolyte composition (e.g., 0.1 M TBAPF6 in acetonitrile) and scan rates (e.g., 100 mV/s) in cyclic voltammetry (CV). Variability in oxidation peaks may arise from trace moisture or oxygen .
  • Surface Pretreatment: Polish working electrodes (e.g., glassy carbon) with alumina slurry to remove contaminants affecting electron transfer kinetics .
  • Cross-Validation: Compare CV data with rotating disk electrode (RDE) or electrochemical impedance spectroscopy (EIS) to confirm redox mechanisms .

Basic: What synthetic routes are reported for preparing this compound with high isotopic purity?

Methodological Answer:

  • Deuterated Reagents: React N-(4-aminophenyl)acetamidine with deuterated dimethylamine (CD3)2NH in anhydrous THF under argon. Use Schlenk-line techniques to exclude moisture .
  • Purification: Isolate the product via column chromatography (silica gel, eluent: DCM/MeOH 9:1) followed by recrystallization from deuterated ethanol to enhance isotopic purity (>98%) .
  • Quality Control: Confirm deuteration via 2H^2H-NMR and elemental analysis. Residual protiated impurities should be <2% .

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